Sulfonyl Fluoride vs. Chloride Hydrolytic Stability
The Enamine stability study of 236 heteroaromatic sulfonyl halides provides direct class-level differentiation: pyridine-3-sulfonyl chlorides are specifically susceptible to hydrolysis by trace water, whereas the corresponding pyridine-3-sulfonyl fluorides exhibit substantially greater hydrolytic stability [1]. While individual half-life data for the target compound were not located in primary literature, the class-level inference is robust: the study establishes that for beta-isomeric pyridines (3-position), the dominant decomposition pathway of the chloride is hydrolysis, and the fluoride form avoids this liability. The practical consequence is that the sulfonyl chloride analog of 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl chloride would be expected to degrade significantly upon exposure to ambient moisture, whereas the fluoride form (the target compound) is predicted to be hydrolytically stable. This is consistent with the well-established order of sulfonyl halide stability: fluorides > chlorides > bromides > iodides [2].
| Evidence Dimension | Hydrolytic stability in the presence of trace water |
|---|---|
| Target Compound Data | Predicted hydrolytically stable (sulfonyl fluoride form); class-level data shows pyridine-3-sulfonyl fluorides resist hydrolysis [1] |
| Comparator Or Baseline | Pyridine-3-sulfonyl chlorides: known to undergo hydrolysis by trace water as a primary decomposition pathway [1] |
| Quantified Difference | Qualitative difference: chloride form degrades via hydrolysis; fluoride form is stable. Exact rate constants not available for the specific compound. |
| Conditions | Ambient storage conditions with trace moisture; study based on 236 heteroaromatic sulfonyl halides characterized experimentally [1] |
Why This Matters
For procurement, the fluoride form is the viable option for any application requiring aqueous or moisture-exposed conditions; the chloride analog would require anhydrous handling and cold storage, adding operational complexity and cost.
- [1] Shevchuk, O. I.; Vashchenko, B. V.; Doroshenko, I. O.; et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chem. Eur. J. 2026, 32 (13), e70739. "Hydrolysis by trace water (typical for pyridine-3-sulfonyl chlorides and some azoles)." View Source
- [2] Wikipedia. Sulfonyl halide. "The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides." View Source
